

Fhd-286 Technical Support Center: Optimizing Dosage and Mitigating Adverse Events

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Compound of Interest

Compound Name: Fhd-286

Cat. No.: B8820906

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of **Fhd-286** in pre-clinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing dosage to minimize adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Fhd-286**?

A1: **Fhd-286** is an orally bioavailable, allosteric small molecule inhibitor that targets the ATPase activity of both BRG1 (Brahma-related gene 1, also known as SMARCA4) and BRM (Brahma, also known as SMARCA2).[1] These two proteins are the catalytic subunits of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex, also known as the mSWI/SNF complex.[1][2][3] By inhibiting the ATPase activity of BRG1 and BRM, **Fhd-286** disrupts the function of the BAF complex, which is crucial for regulating gene expression by altering DNA accessibility.[1][3] This disruption can lead to the downregulation of oncogenic pathways and inhibit the proliferation of cancer cells that are dependent on the BAF complex.[1]

Q2: What are the most common adverse effects observed with **Fhd-286** treatment?

A2: Across Phase 1 clinical trials in hematologic malignancies and solid tumors, the most frequently reported treatment-related adverse events (TRAEs) were predominantly Grade 1 to 2. In patients with advanced myeloid malignancies (AML/MDS), the most common TRAEs

included dry mouth, increased alanine aminotransferase (ALT), and rash.[4][5][6] In studies involving patients with metastatic uveal melanoma, common TRAEs included dysgeusia (altered taste), fatigue, increased aspartate aminotransferase (AST), nausea/vomiting, dry mouth, and rash.[7][8]

Q3: What are the dose-limiting toxicities (DLTs) and serious adverse events associated with **Fhd-286**?

A3: In the Phase 1 study for advanced myeloid malignancies, dose-limiting toxicities were observed. These included Grade 3 hyperbilirubinemia at a 5 mg once-daily dose and Grade 3 muscular weakness at a 10 mg once-daily dose.[4] The 10 mg once-daily dose was determined to be not tolerated in this patient population. The most significant serious adverse event in AML/MDS patients is Differentiation Syndrome (DS), which has been reported as a serious TRAE.[4][5] Other reported Grade 3 or higher TRAEs include increased blood bilirubin, stomatitis, hypocalcemia, and increased ALT.[5][6][9]

Q4: Is there a known interaction with other drugs?

A4: Yes, co-administration of **Fhd-286** with moderate or strong inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme can lead to higher plasma exposure of **Fhd-286**. [4] This is because **Fhd-286** is primarily metabolized by CYP3A4 in vitro.[4] Caution should be exercised, and dose adjustments may be necessary when **Fhd-286** is used concurrently with strong CYP3A4 inhibitors, such as certain azole antifungals.[4]

Troubleshooting Guides

Managing Common Adverse Effects

Issue	Potential Cause	Recommended Action
Dry Mouth (Xerostomia)	On-target effect of Fhd-286.	- Advise patient on supportive care measures: frequent sips of water, sugar-free candies, saliva substitutes.- Monitor for severity. For persistent or severe cases, consider dose evaluation.
Elevated Liver Enzymes (ALT/AST)	Potential hepatotoxicity.	- Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.- For Grade 2 or higher elevations, consider treatment interruption and dose reduction upon resolution.
Rash	Drug-related hypersensitivity or on-target dermatologic effect.	- Assess the severity and morphology of the rash.- For mild to moderate rashes, topical corticosteroids may be considered.- For severe or persistent rashes, treatment interruption and consultation with a dermatologist are recommended.
Fatigue/Asthenia	General side effect of systemic cancer therapy.	- Rule out other contributing factors (e.g., anemia, hypothyroidism).- Encourage adequate rest and nutrition.- If fatigue is debilitating, consider a dose reduction.

Investigating Differentiation Syndrome (DS) in AML/MDS Models

Background: Differentiation syndrome is a known risk associated with therapies that induce differentiation of leukemic cells.[4] It is considered an on-target effect of **Fhd-286** in myeloid malignancies.[9]

Signs and Symptoms to Monitor:

- Fever
- Respiratory distress (cough, dyspnea)
- Pulmonary infiltrates or pleural effusion
- Weight gain
- Renal and/or hepatic dysfunction
- Hypotension

Experimental Monitoring Protocol:

- Baseline Assessment: Before initiating **Fhd-286** in animal models, establish baseline complete blood counts (CBC) with differential, body weight, and general clinical condition.
- Regular Monitoring:
 - Daily clinical observation for signs of distress.
 - Monitor body weight at least three times per week.
 - Perform CBC with differential twice weekly to track changes in myeloid cell populations.
 - At study endpoint or if DS is suspected, collect tissues (lungs, liver, spleen) for histopathological analysis to look for myeloid cell infiltration.
- Management Strategy (Pre-clinical): If signs consistent with DS are observed, consider the following:
 - Temporarily halt **Fhd-286** administration.

- Administer corticosteroids (e.g., dexamethasone) to mitigate the inflammatory response.
- Upon resolution of symptoms, consider re-initiating **Fhd-286** at a lower dose or less frequent dosing schedule.

Data on Adverse Events

The following tables summarize treatment-related adverse events (TRAEs) from Phase 1 clinical studies of **Fhd-286**.

Table 1: Treatment-Related Adverse Events in Patients with Advanced Myeloid Malignancies (AML/MDS)

Adverse Event	Any Grade (%)	Grade ≥ 3 (%)
Dry Mouth	27.5%	0%
Increased Alanine Aminotransferase (ALT)	20%	7.5%
Increased Blood Bilirubin	22.5%	12.5%
Rash	20%	N/A
Differentiation Syndrome	10%	7.5%
Stomatitis	N/A	7.5%
Hypocalcemia	N/A	7.5%
Muscular Weakness	N/A	(DLT at 10mg)

Data compiled from published results of the NCT04891757 study.[\[4\]](#)[\[5\]](#)

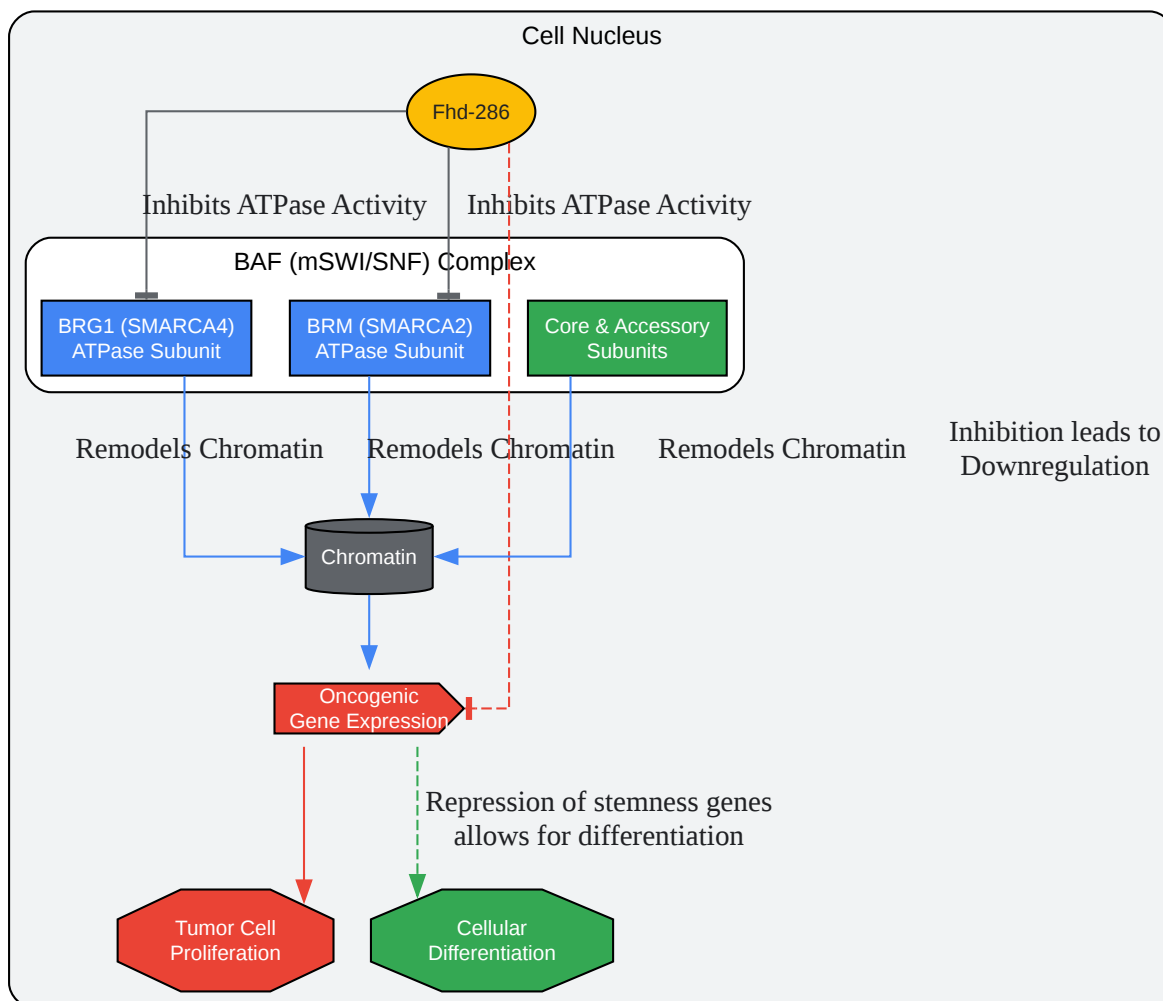
Table 2: Treatment-Related Adverse Events in Patients with Metastatic Uveal Melanoma

Adverse Event	Any Grade (Most Common)	Grade ≥ 3 (Most Common)
Dysgeusia	Yes	N/A
Fatigue	Yes	N/A
Increased Aspartate Aminotransferase (AST)	Yes	N/A
Nausea/Vomiting	Yes	N/A
Dry Mouth	Yes	N/A
Rash	Yes	Yes
Anemia	N/A	Yes
Asthenia	N/A	Yes
Increased Alkaline Phosphatase (ALP)	N/A	Yes
Hypokalemia	N/A	Yes
Muscular Weakness	N/A	Yes

Data compiled from published results of the Phase 1 study in metastatic uveal melanoma.^{[7][8]}

Visualizations

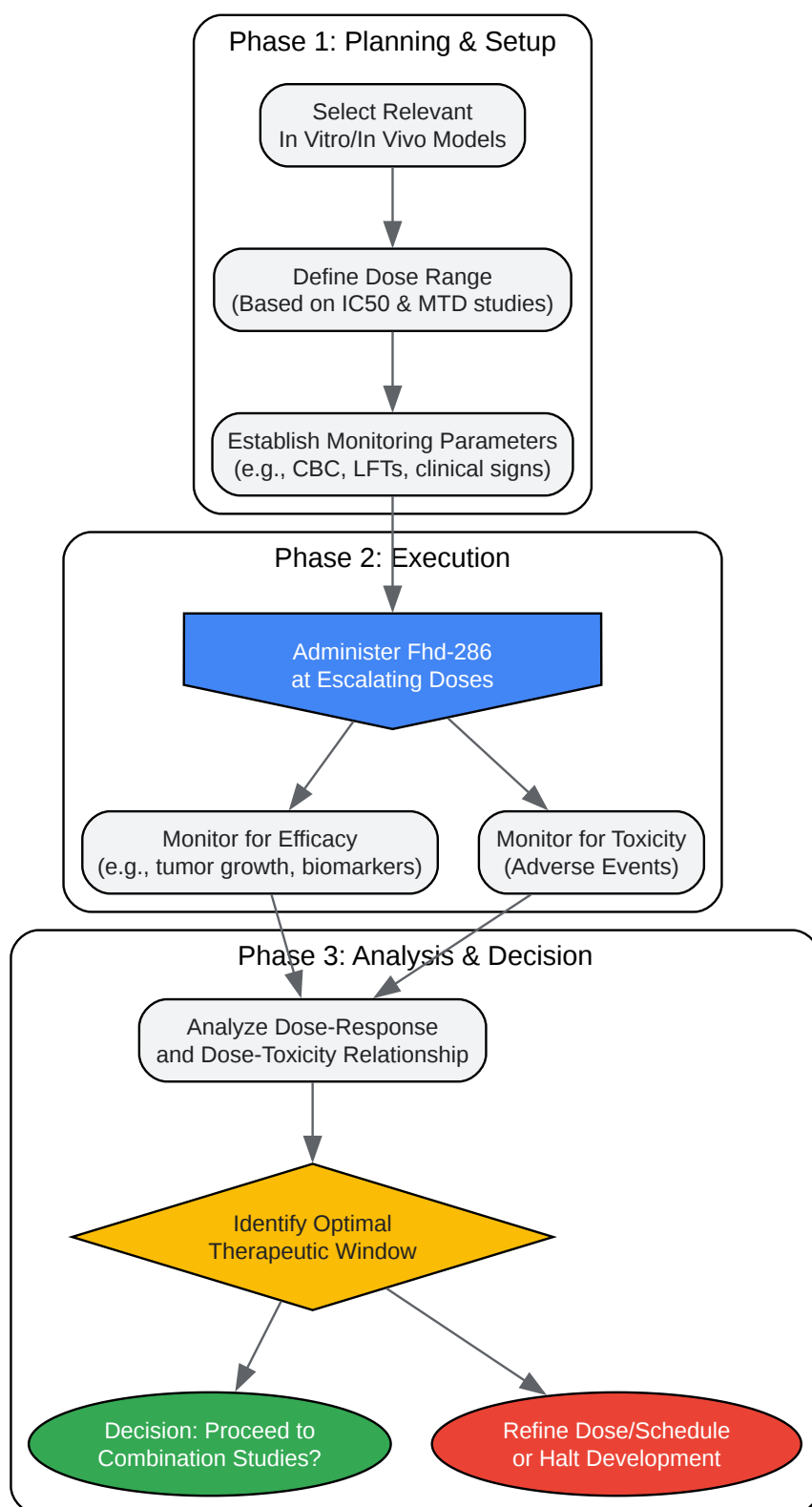
Fhd-286 Mechanism of Action



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Caption: **Fhd-286** inhibits the BRG1/BRM ATPases of the BAF complex, altering gene expression.

Experimental Workflow for Dose Optimization and Toxicity Screening



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Caption: A structured workflow for determining the optimal dose of **Fhd-286**.

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